molecular formula C18H20N2O4 B5165997 N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide

N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B5165997
M. Wt: 328.4 g/mol
InChI Key: ORYJSYTXRSJICN-UHFFFAOYSA-N
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Description

N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired oxamide compound. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: 4-ethoxybenzoic acid, 4-methoxybenzoic acid

    Reduction: 4-ethoxyaniline, 4-methoxyaniline

    Substitution: Brominated or nitrated derivatives of the phenyl rings

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ethoxy and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-ethoxyphenyl)-N-[(4-hydroxyphenyl)methyl]oxamide
  • N’-(4-methoxyphenyl)-N-[(4-ethoxyphenyl)methyl]oxamide
  • N’-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide

Uniqueness

N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-24-16-10-6-14(7-11-16)20-18(22)17(21)19-12-13-4-8-15(23-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYJSYTXRSJICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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